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Pss-octa(2-(4-cyclohexenyl)ethyldimethy

Thermal Analysis Polymer Processing Nanocomposites

PSS-Octa[2-(4-cyclohexenyl)ethyldimethylsilyloxy] substituted (CAS 136849-03-1) is an octa-functional polyhedral oligomeric silsesquioxane (POSS) derivative with the molecular formula C80H152O20Si16 and a molecular weight of 1883.42 g/mol. It belongs to the class of POSS-based molecular silicas, where a rigid, inorganic siloxane cage is externally decorated with eight reactive organic substituents.

Molecular Formula C80H152O20Si16
Molecular Weight 1883.436
CAS No. 136849-03-1
Cat. No. B593804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePss-octa(2-(4-cyclohexenyl)ethyldimethy
CAS136849-03-1
Molecular FormulaC80H152O20Si16
Molecular Weight1883.436
Structural Identifiers
SMILESC[Si](C)(CCC1CCC=CC1)O[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)O[Si](C)(C)CCC7CCC=CC7)O[Si](C)(C)CCC8CCC=CC8)O[Si](C)(C)CCC9CCC=CC9)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1
InChIInChI=1S/C80H152O20Si16/c1-101(2,65-57-73-41-25-17-26-42-73)81-109-89-110(82-102(3,4)66-58-74-43-27-18-28-44-74)92-113(85-105(9,10)69-61-77-49-33-21-34-50-77)94-111(90-109,83-103(5,6)67-59-75-45-29-19-30-46-75)96-115(87-107(13,14)71-63-79-53-37-23-38-54-79)97-112(91-109,84-104(7,8)68-60-76-47-31-20-32-48-76)95-114(93-110,86-106(11,12)70-62-78-51-35-22-36-52-78)99-116(98-113,100-115)88-108(15,16)72-64-80-55-39-24-40-56-80/h17-25,27,29,31,33,35,37,39,73-80H,26,28,30,32,34,36,38,40-72H2,1-16H3
InChIKeyIXHDIYBXYBCKQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSS-Octa(2-(4-cyclohexenyl)ethyldimethylsilyloxy) Substituted: A Reactive, Low-Melting POSS Nanostructured Platform


PSS-Octa[2-(4-cyclohexenyl)ethyldimethylsilyloxy] substituted (CAS 136849-03-1) is an octa-functional polyhedral oligomeric silsesquioxane (POSS) derivative with the molecular formula C80H152O20Si16 and a molecular weight of 1883.42 g/mol . It belongs to the class of POSS-based molecular silicas, where a rigid, inorganic siloxane cage is externally decorated with eight reactive organic substituents. In this compound, each silicon vertex of the cage is linked to a 2-(4-cyclohexenyl)ethyl-dimethylsiloxy group, providing eight terminal cyclohexene rings capable of participating in addition reactions such as hydrosilylation or thiol-ene chemistry . This structural architecture offers a unique combination of high reactive group density and an organic shell that dictates its solubility and thermal transitions, differentiating it from both non-reactive POSS cages and those with simple alkyl or aryl substituents.

Why Generic POSS Substitution Fails: The Critical Role of PSS-Octa(2-(4-cyclohexenyl)ethyldimethylsilyloxy) Substituted's Physical State and Reactivity


Indiscriminate substitution of POSS nanostructures is unreliable because their performance as nanofillers, crosslinkers, or property modifiers is exquisitely sensitive to the interplay of cage rigidity and the organic shell's thermodynamics [1]. A key failure mode occurs when a high-melting, crystalline POSS (e.g., octacyclohexyl-POSS, m.p. >350 °C) is used in place of a low-melting species like PSS-Octa(2-(4-cyclohexenyl)ethyldimethylsilyloxy) substituted (m.p. 67-71 °C), leading to macroscopic phase separation and poor dispersion in a polymer matrix rather than compatibilization . Similarly, replacing this reactive octa-cyclohexenyl POSS with an inert alkyl-POSS eliminates the ability to covalently tether the nanofiller to the host network, negating its potential for enhancing mechanical strength through a matrix-anchored filler network and risk simple plasticization of the host matrix instead [1].

Quantitative Differentiation Guide for PSS-Octa(2-(4-cyclohexenyl)ethyldimethylsilyloxy) Substituted vs. Key POSS Analogs


Drastic Melting Point Depression vs. Directly-Bonded Octacyclohexyl-POSS Enables Low-Temperature Processing

PSS-Octa(2-(4-cyclohexenyl)ethyldimethylsilyloxy) substituted exhibits a melting point range of 67-71 °C, a drastic depression compared to PSS-Octacyclohexyl substituted, which has a melting point greater than 350 °C . This nearly 300 °C difference arises from the siloxyethyl spacer arm, which destroys the symmetry and close-packing of the cycloaliphatic rings, allowing the target compound to be melt-processed for extrusion, molding, or blending into heat-sensitive polymers without risking thermal degradation of the matrix .

Thermal Analysis Polymer Processing Nanocomposites

Superior Solubility in Standard Organic Solvents Enables Broad Solution Formulation vs. Octaphenyl-POSS

The target compound is explicitly soluble in tetrahydrofuran (THF), chloroform, and toluene at ambient conditions, whereas its octaphenyl-POSS analog (CAS: 444315-26-8) is typically soluble only in a narrower range of aromatic solvents such as toluene and styrene monomer, limiting its formulation versatility . This broad solubility profile, combined with a non-interacting aliphatic character, simplifies the creation of homogeneous coatings, cast films, and reaction solutions without the need for aggressive co-solvents.

Formulation Science Solution Processing Dispersion Technology

Eight Covalent Coupling Sites Enable a 4x Higher Theoretical Crosslink Density vs. a Mono-functional POSS Analog

With eight reactive cyclohexenyl double bonds per molecule, PSS-Octa(2-(4-cyclohexenyl)ethyldimethylsilyloxy) substituted can act as an octa-functional crosslinking node. In contrast, a mono-functional analog, Cyclohexenyl-POSS (CAS 307496-29-3), possesses only one reactive group per POSS cage . This 8:1 difference in reactive functionality allows the target compound to form interpenetrating networks or highly crosslinked domains, increasing gel fraction and dimensional stability of the final hybrid material to a degree unattainable with a mono-fucntional POSS monomer [1].

Polymer Chemistry Crosslinking Network Architecture

Controlled Microphase Separation in Block Copolymers vs. Phenyl-POSS, Offering Predictable Nanostructuring

In an SBS triblock copolymer matrix, grafting with cyclohexenyl-POSS (Cye) produced a distinct morphological response compared to phenyl-POSS (Ph) [1]. While Ph-POSS was partially solvated by the polystyrene phase, leading to a significant decrease in lamellar d-spacing and order-disorder transition temperature (TODT) with increasing loading, POSS with cyclohexenyl (Cye) moieties weakened interactions with PS, making the d-spacing and TODT much less dependent on POSS loading [1]. At 20 wt% loading, the Cye-POSS induced a perforated layer morphology and an increase in TODT relative to the 10 wt% loading, a transition not observed with Ph-POSS, which continuously decreased TODT [1].

Block Copolymers Nanostructuring Morphology Control

High-Value Application Scenarios for PSS-Octa(2-(4-cyclohexenyl)ethyldimethylsilyloxy) Substituted Based on Quantitative Differentiation


Melt-Processable Hybrid Polymer Nanocomposites

Leveraging its exceptionally low melting point (67-71 °C) relative to other POSS cages, this compound can be directly melt-blended with heat-sensitive polymers like PLA or PCL without requiring high processing temperatures that cause polymer degradation . The reactive cyclohexenyl groups can then be thermally or UV-activated to crosslink within the polymer matrix post-extrusion, creating a dispersion-hardened nanocomposite.

Octa-Functional Crosslinking Node for Thermoset Resins

As an 8-functional monomer, it serves as a high-density crosslinker for silicone, epoxy, or vinylester resin systems via thiol-ene or hydrosilylation chemistry . This produces significantly higher crosslink densities and glass transition temperatures compared to formulations using mono-functional POSS monomers, which merely act as chain-end caps . Its broad solubility in common reactive diluents (THF, toluene) ensures homogeneous pre-cure mixtures.

Directed Nanostructuring Agent for Block Copolymer Lithography

When grafted into a block copolymer system, this compound's unique interaction parameter, which contrasts sharply with phenyl-substituted POSS, provides a tool to stabilize or induce a perforated lamellar morphology [1]. As demonstrated in SBS triblock systems, this enables the creation of nanoporous templates by selectively removing one phase, a capability not achievable with Ph-POSS, whose strong interaction with PS degrades order upon loading [1].

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